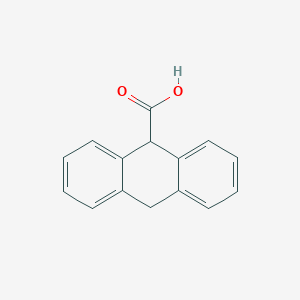

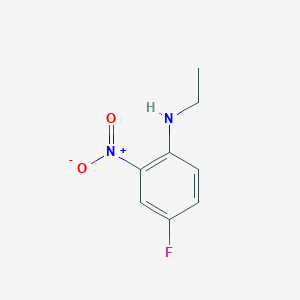

![molecular formula C12H10N2OS B1296407 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 76919-41-0](/img/structure/B1296407.png)

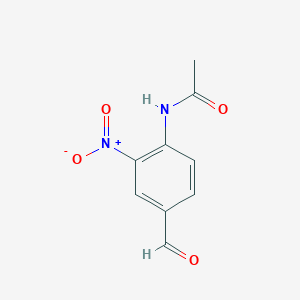

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” is a chemical compound with the CAS number 76919-41-0 . It has a molecular weight of 231.3 .

Molecular Structure Analysis

The molecular formula of “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” is C12H10N2OS . It has an average mass of 230.286 Da and a monoisotopic mass of 230.051376 Da .Aplicaciones Científicas De Investigación

Microwave-Assisted Hantzsch Thiazole Synthesis

Research conducted by Kamila et al. (2012) explores the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating. This synthesis involves the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride, followed by a reaction with thioureas. The method indicates a potential for rapid and efficient synthetic processes in chemical research (Kamila, Mendoza, & Biehl, 2012).

Synthesis of Imidazo Thiazole Derivative Attached to Quinoxalinones

Another study by Mukherjee et al. (2012) details the microwave-assisted synthesis of 3-(6-Phenylimidazo[2,1-b]thiazol-5-yl)quinoxalin-2(1H)-ones. This synthesis is a step towards novel chemical compounds, demonstrating the versatility of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in creating diverse molecular structures (Mukherjee, Watanabe, & Biehl, 2012).

Antitubercular Activity Evaluation

In 2006, Kolavi et al. synthesized a series of imidazo[2,1-b][1,3,4]thiadiazoles and evaluated their antitubercular activity. This research highlights the potential medicinal applications of derivatives of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol, especially in combating Mycobacterium tuberculosis (Kolavi, Hegde, Khazi, & Gadad, 2006).

Antiinflammatory Activity Study

A study by Lantos et al. (1984) on the antiinflammatory activity of 2,3-dihydroimidazo[2,1-b]thiazoles suggests the potential of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol derivatives in developing anti-inflammatory drugs. This research provides insight into the therapeutic applications of these compounds (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Antimycobacterial Activity

Ramprasad et al. (2016) synthesized thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and evaluated their antimycobacterial activity. The compounds showed promising activity against Mycobacterium tuberculosis, indicating potential pharmaceutical applications (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).

Propiedades

IUPAC Name |

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNXXFZBPOCOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318548 |

Source

|

| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

CAS RN |

76919-41-0 |

Source

|

| Record name | 76919-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)